2,3,4-Trimethoxybenzoyl chloride

Description

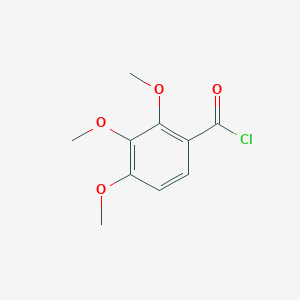

Structure

3D Structure

Properties

CAS No. |

7169-07-5 |

|---|---|

Molecular Formula |

C10H11ClO4 |

Molecular Weight |

230.64 g/mol |

IUPAC Name |

2,3,4-trimethoxybenzoyl chloride |

InChI |

InChI=1S/C10H11ClO4/c1-13-7-5-4-6(10(11)12)8(14-2)9(7)15-3/h4-5H,1-3H3 |

InChI Key |

GAZNVVBKELWTBC-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C(C=C1)C(=O)Cl)OC)OC |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)Cl)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties and stability of 2,3,4-Trimethoxybenzoyl chloride

This guide provides an in-depth technical analysis of 2,3,4-Trimethoxybenzoyl chloride , a critical acylating agent used in the synthesis of pharmaceutical intermediates, most notably in the structural derivation of the anti-anginal agent Trimetazidine.[1]

Chemical Identity & Physicochemical Properties

2,3,4-Trimethoxybenzoyl chloride is an electrophilic acyl halide characterized by a benzene ring substituted with three methoxy groups at the ortho, meta, and para positions relative to the carbonyl chloride functionality.

| Property | Data |

| CAS Number | 7169-07-5 (Primary); 37169-07-5 (Vendor Variant) |

| IUPAC Name | 2,3,4-Trimethoxybenzoyl chloride |

| Molecular Formula | C₁₀H₁₁ClO₄ |

| Molecular Weight | 230.64 g/mol |

| Physical State | Low-melting solid or semi-solid (dependent on purity) |

| Solubility | Soluble in DCM, Toluene, Benzene, THF; Decomposes in water |

| Stability | Moisture Sensitive (Lachrymator) |

Electronic Structure & Reactivity

The reactivity of 2,3,4-trimethoxybenzoyl chloride is governed by the interplay between the electrophilic carbonyl carbon and the electron-donating methoxy substituents.[1][2]

-

Steric Hindrance: The methoxy group at the 2-position (ortho) exerts steric pressure on the carbonyl chloride group.[1] This prevents coplanarity with the aromatic ring, slightly inhibiting resonance stabilization from the ring to the carbonyl.

-

Electronic Effect: While methoxy groups are Electron Donating Groups (EDG), the inductive withdrawal of the chlorine atom makes the carbonyl carbon highly electrophilic. However, it is generally less reactive than nitro-benzoyl chlorides due to the electron density supplied by the trimethoxy system.[1]

Synthesis & Production Workflow

The industrial preparation of 2,3,4-trimethoxybenzoyl chloride is achieved through the chlorination of 2,3,4-trimethoxybenzoic acid using thionyl chloride (

Protocol: Chlorination via Thionyl Chloride

-

Reagents: 2,3,4-Trimethoxybenzoic acid (1.0 eq), Thionyl Chloride (1.5–2.0 eq), DMF (Catalytic, 0.1 eq).[1]

-

Solvent: Toluene or DCM (Anhydrous).

-

Conditions: Reflux (70–80°C) for 2–4 hours.

-

Workup: Removal of excess

via vacuum distillation.

Graphviz Workflow: Synthesis Pathway

Figure 1: Mechanism of acid chloride formation via nucleophilic acyl substitution.[1][2][3]

Stability & Degradation Pathways[1][2]

The primary stability concern for 2,3,4-trimethoxybenzoyl chloride is hydrolysis . Upon exposure to atmospheric moisture, the acyl chloride rapidly reverts to the parent carboxylic acid and hydrochloric acid.

Degradation Kinetics

[1][2][3]-

Storage Requirement: Must be stored under an inert atmosphere (Argon or Nitrogen) at temperatures <25°C.

-

Visual Indicator: Formation of white crystals (benzoic acid derivative) on the rim of the container indicates hydrolysis.

Application: Trimetazidine Synthesis

While Trimetazidine (an anti-ischemic metabolic agent) is classically synthesized via the alkylation of piperazine with 2,3,4-trimethoxybenzyl chloride, the benzoyl chloride derivative offers an alternative pathway via amide formation followed by reduction . This route avoids the formation of over-alkylated byproducts common in direct alkylation.

Comparative Pathways

-

Direct Alkylation (Standard): Benzyl Chloride + Piperazine

Amine (Risk: Bis-alkylation).[1] -

Acylation-Reduction (High Purity): Benzoyl Chloride + Piperazine

Amide

Graphviz Workflow: Trimetazidine Pathways

Figure 2: The acylation-reduction pathway for high-purity Trimetazidine synthesis.[1][3]

Handling & Analytical Protocols

Safety & Handling

-

Hazards: Corrosive (Causes severe skin burns and eye damage), Lachrymator.

-

PPE: Nitrile gloves (double gloving recommended), face shield, and fume hood operation are mandatory.

-

Quenching: Quench spills with saturated sodium bicarbonate (

) solution.

Analytical Verification

To confirm the identity and purity of 2,3,4-trimethoxybenzoyl chloride, use the following markers:

-

FT-IR Spectroscopy: Look for the carbonyl stretch shift .[1][2]

-

Carboxylic Acid (Precursor):[1] ~1680–1700 cm⁻¹ (Broad).

-

Acyl Chloride (Product):~1770–1785 cm⁻¹ (Sharp, high frequency due to Cl electronegativity).

-

-

TLC Monitoring:

-

Convert a small aliquot to the methyl ester (quench with Methanol) before spotting on TLC to avoid streaking from hydrolysis on the silica plate.

-

References

-

U.S. Patent Office.[1] (1963). Patent US3086976A: Benzoic acid derivatives and process for producing same.[1] Retrieved from

-

National Center for Biotechnology Information.[1] (2025).[4] PubChem Compound Summary for CAS 4521-61-3 (Structural Analog). Retrieved from [Link]

Sources

Technical Safety & Handling Guide: 2,3,4-Trimethoxybenzoyl Chloride

Topic: 2,3,4-Trimethoxybenzoyl chloride (CAS 1969-31-9): SDS, Safety, and Handling Guide Content Type: Technical Whitepaper / Operational Safety Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists

Executive Summary & Chemical Identity

2,3,4-Trimethoxybenzoyl chloride (CAS 1969-31-9) is a specialized electrophilic building block primarily utilized in the synthesis of the anti-anginal agent Trimetazidine . Unlike its more common isomer (3,4,5-trimethoxybenzoyl chloride), this compound features a specific substitution pattern critical for the pharmacophore of specific bioactive piperazine derivatives.

This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide an operational framework for safe handling, storage, and reaction execution.

Chemical Identifiers

| Parameter | Detail |

| CAS Number | 1969-31-9 |

| IUPAC Name | 2,3,4-Trimethoxybenzoyl chloride |

| Molecular Formula | C₁₀H₁₁ClO₄ |

| Molecular Weight | 230.64 g/mol |

| Structure | Benzoyl chloride core with methoxy groups at positions 2, 3, and 4.[1][2][3][4][5][6][7][8][9] |

| Physical State | Solid or semi-solid (Batch dependent; often low-melting) |

| Key Impurity | 2,3,4-Trimethoxybenzoic acid (Hydrolysis product) |

CRITICAL DISTINCTION: Do not confuse with 3,4,5-Trimethoxybenzoyl chloride (CAS 4521-61-3) . While chemically similar, their biological activities and downstream products are distinct. Ensure CoA verification before use.

Hazard Identification & Toxicology (GHS Analysis)

As an acid chloride, CAS 1969-31-9 acts as a potent acylating agent. Its toxicity profile is dominated by its reactivity with nucleophiles (including water in biological tissue).

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage.[10][11] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals.[11] |

Mechanism of Toxicity

-

Rapid Hydrolysis: Upon contact with mucosal membranes (eyes, respiratory tract), the compound hydrolyzes exothermically to release Hydrochloric Acid (HCl) gas and 2,3,4-trimethoxybenzoic acid.

-

Acylation: The benzoyl chloride moiety can irreversibly acylate proteins and DNA, leading to cellular necrosis and potential sensitization.

Engineering Controls & Personal Protective Equipment (PPE)

Standard nitrile gloves are often insufficient for prolonged manipulation of chlorinated aromatic electrophiles.

Glove Compatibility Matrix

| Material | Breakthrough Time | Recommendation |

| Nitrile (Disposable) | < 10 mins | Splash protection only. Change immediately upon contact. |

| Laminate (Silver Shield) | > 480 mins | Recommended for spill cleanup or bulk handling. |

| Viton/Butyl | > 240 mins | Recommended for stock solution preparation. |

Ventilation & Containment

-

Primary: All weighing and transfer operations must occur inside a certified chemical fume hood.

-

Atmosphere: Handle under Argon or Nitrogen using Schlenk techniques to prevent moisture ingress and pressure buildup from HCl generation.

Emergency Response & Quenching Protocols

Do not add water directly to the bulk container. This will cause a violent exothermic eruption and release of HCl gas.

Safe Quenching Workflow

The following diagram outlines the decision logic for neutralizing spills or excess reagent.

Figure 1: Decision tree for safe quenching of acid chlorides. Note the "Reverse Addition" rule (Reagent added to Water/Base).

Application: Synthesis of Trimetazidine

The primary utility of CAS 1969-31-9 is the synthesis of the piperazine-based anti-anginal drug, Trimetazidine. This reaction demonstrates the classic Nucleophilic Acyl Substitution mechanism.

Reaction Mechanism & Pathway

The synthesis involves the coupling of 2,3,4-trimethoxybenzoyl chloride with piperazine (or N-formyl piperazine followed by deprotection).

Figure 2: Synthetic pathway for Trimetazidine via acyl substitution.

Experimental Considerations

-

Stoichiometry: Use excess piperazine (or a tertiary amine base like TEA/DIPEA) to scavenge the HCl byproduct. Failure to scavenge HCl will protonate the piperazine, rendering it non-nucleophilic and stalling the reaction.

-

Solvent Selection: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred. Avoid protic solvents (Alcohols/Water) which will consume the acid chloride.

-

Temperature: Maintain reaction at 0°C to RT . Higher temperatures increase the risk of impurity formation (dimers).

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerator).

-

Atmosphere: Hygroscopic and hydrolytically unstable. Store under Argon with a tightly sealed cap (Parafilm/Teflon tape).

-

Shelf Life: Re-test purity every 6 months. A strong smell of HCl or the formation of white crystals (benzoic acid) on the threads indicates degradation.

Transport Information

-

UN Number: UN 3261 (Solid) or UN 3265 (Liquid) - Depends on specific batch state.

-

Proper Shipping Name: Corrosive {solid/liquid}, acidic, organic, n.o.s. (2,3,4-Trimethoxybenzoyl chloride).

-

Class: 8

-

Packing Group: II

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 78282: 3,4,5-Trimethoxybenzoyl chloride (Isomer Comparison). Retrieved from [Link](Note: Used for class-based hazard extrapolation where specific 2,3,4- isomer data is absent).

-

European Chemicals Agency (ECHA). C&L Inventory: Benzoyl chloride derivatives GHS Classification. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis of Trimetazidine Hydrochloride impurity by conventional method.[9] (2012).[10] Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. CN101575321B - Production method of trimetazidine and its hydrochloride - Google Patents [patents.google.com]

- 4. dokumen.pub [dokumen.pub]

- 5. asianpubs.org [asianpubs.org]

- 6. CN102850296A - Preparation method of trimetazidine - Google Patents [patents.google.com]

- 7. Mescaline - Wikipedia [en.wikipedia.org]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. jocpr.com [jocpr.com]

- 10. download.basf.com [download.basf.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2,3,4-Trimethoxybenzoyl Chloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trimethoxybenzoyl chloride is a substituted aromatic acyl chloride. While less common in literature than its 3,4,5-isomer, it holds potential as a valuable reagent and building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex molecules. The strategic placement of the three methoxy groups on the benzene ring influences the molecule's reactivity and the properties of its derivatives, making it a compound of interest for fine chemical synthesis.

This technical guide provides a comprehensive overview of 2,3,4-trimethoxybenzoyl chloride, covering its molecular and structural details, probable synthesis and purification protocols, analytical characterization, and potential applications in research and drug development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClO₄ | Inferred |

| Molecular Weight | 230.64 g/mol | Inferred |

| Appearance | Expected to be a crystalline solid or a high-boiling liquid | Inferred |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, THF) and reactive with protic solvents (e.g., water, alcohols) | Inferred |

Structural Formula

The structural formula of 2,3,4-trimethoxybenzoyl chloride features a benzene ring substituted with a benzoyl chloride group and three methoxy groups at the 2, 3, and 4 positions.

Caption: Structural formula of 2,3,4-Trimethoxybenzoyl chloride.

Synthesis and Purification

The most direct and common method for the synthesis of 2,3,4-trimethoxybenzoyl chloride is the reaction of 2,3,4-trimethoxybenzoic acid with a chlorinating agent. The precursor, 2,3,4-trimethoxybenzoic acid, can be synthesized from commercially available starting materials.[1][2]

Synthesis of 2,3,4-Trimethoxybenzoyl Chloride from 2,3,4-Trimethoxybenzoic Acid

A standard and effective method for this conversion is the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Reaction:

(CH₃O)₃C₆H₂COOH + SOCl₂ → (CH₃O)₃C₆H₂COCl + SO₂ + HCl

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3,4-trimethoxybenzoic acid in an excess of thionyl chloride. A dry, inert solvent such as toluene or dichloromethane can also be used.

-

Catalyst Addition: Add a catalytic amount (a few drops) of N,N-dimethylformamide (DMF) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure.

-

Purification: The crude 2,3,4-trimethoxybenzoyl chloride can be purified by vacuum distillation or recrystallization from a suitable solvent.

Caption: General workflow for the synthesis of 2,3,4-Trimethoxybenzoyl chloride.

Analytical Characterization

Due to the lack of specific experimental data for 2,3,4-trimethoxybenzoyl chloride, the following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region for the two aromatic protons. Three singlets, each integrating to three protons, are expected for the three distinct methoxy groups.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon, the six aromatic carbons (four of which are substituted), and the three methoxy carbons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong characteristic absorption band for the carbonyl (C=O) stretching of the acyl chloride group, typically in the range of 1750-1800 cm⁻¹. Other significant peaks would include C-O stretching for the methoxy groups and C-H stretching for the aromatic and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would result in a characteristic M+2 peak with an intensity ratio of approximately 3:1.

Applications in Research and Drug Development

While specific applications of 2,3,4-trimethoxybenzoyl chloride are not extensively documented, its chemical nature as a reactive acylating agent suggests its utility in several areas, analogous to its isomers.

-

Synthesis of Pharmaceutical Intermediates: Benzoyl chlorides are fundamental reagents for the synthesis of esters and amides. 2,3,4-Trimethoxybenzoyl chloride can be used to introduce the 2,3,4-trimethoxyphenyl moiety into various molecular scaffolds, a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. For instance, the related 3,4,5-trimethoxybenzoyl group is found in several biologically active molecules.

-

Derivatization Agent: It can be used as a derivatizing agent for the analysis of alcohols and amines by converting them into their corresponding esters and amides, which may have improved chromatographic or detection properties.

-

Organic Synthesis: As a versatile building block, it can participate in various organic reactions, including Friedel-Crafts acylation, to introduce the 2,3,4-trimethoxybenzoyl group onto other aromatic systems.

Caption: Potential reaction pathways and applications of 2,3,4-Trimethoxybenzoyl chloride.

Conclusion

2,3,4-Trimethoxybenzoyl chloride, while not as extensively studied as its isomers, represents a potentially valuable tool for organic chemists and drug development professionals. Its synthesis is feasible through established methods from its corresponding carboxylic acid. The unique substitution pattern of the methoxy groups offers a distinct electronic and steric profile that can be exploited in the design and synthesis of novel molecules with desired properties. Further research into the specific reactivity and applications of this compound is warranted to fully explore its potential in synthetic chemistry.

References

- Google Patents. Preparation method of 2,3,4-trimethoxybenzoic acid.

- Google Patents. Method for preparing 2,3,4-trimethoxybenzoic acid.

Sources

An In-depth Technical Guide to the Solubility of 2,3,4-Trimethoxybenzoyl Chloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2,3,4-Trimethoxybenzoyl chloride, a crucial intermediate in pharmaceutical and fine chemical synthesis. Given the general scarcity of published quantitative solubility data for this specific compound, this document emphasizes the foundational principles and experimental methodologies required for researchers, scientists, and drug development professionals to determine its solubility in various organic solvents. The focus is on providing a robust framework for solvent selection and solubility determination, grounded in chemical principles and established laboratory techniques.

Executive Summary: Understanding the "Why"

In drug development and chemical synthesis, understanding the solubility of a reagent like 2,3,4-Trimethoxybenzoyl chloride is paramount. Solubility dictates the choice of reaction medium, influences reaction kinetics, simplifies or complicates purification processes, and is critical for developing scalable, reproducible manufacturing protocols. An incorrect solvent choice can lead to poor yields, side reactions, or precipitation issues, ultimately stalling development. This guide addresses the critical need for a systematic approach to determining the solubility of this reactive acyl chloride, ensuring process efficiency and safety.

Physicochemical Profile and Predicted Solubility Behavior

2,3,4-Trimethoxybenzoyl chloride is a solid at room temperature. Its molecular structure, featuring a moderately polar benzoyl chloride core and three electron-donating methoxy groups, suggests a nuanced solubility profile.

-

Polarity and Interactions: The acyl chloride group (-COCl) is highly polar and reactive. The three methoxy groups (-OCH₃) also contribute to the molecule's polarity. However, the benzene ring provides a significant non-polar character. This combination suggests that the compound will be most soluble in solvents of intermediate to high polarity that are aprotic in nature.

-

Reactivity Concerns: As an acyl chloride, 2,3,4-Trimethoxybenzoyl chloride reacts exothermically and often vigorously with protic solvents such as water, alcohols, and primary or secondary amines.[1][2] This reaction, typically hydrolysis or alcoholysis, consumes the starting material and generates hydrochloric acid as a byproduct.[1] Therefore, solubility determination must be conducted in anhydrous, aprotic solvents to ensure the chemical integrity of the compound.

Based on these principles, a qualitative prediction of solubility in common organic solvents can be made:

| Solvent Class | Predicted Solubility | Rationale |

| Aprotic Polar Solvents | High | (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetone). These solvents can solvate the polar regions of the molecule without reacting with the acyl chloride group. |

| Aprotic Non-Polar Solvents | Moderate to Low | (e.g., Toluene, Hexanes). While the benzene ring of the solute has an affinity for these solvents, the polar functional groups limit overall solubility. |

| Protic Solvents | Reactive - Do Not Use | (e.g., Water, Methanol, Ethanol). These solvents will react with the acyl chloride group, leading to decomposition rather than simple dissolution. |

A structurally similar compound, 3,4,5-Trimethoxybenzoyl chloride, is noted to be soluble in organic solvents like dichloromethane and ether.[3] This provides further confidence in the predicted solubility behavior.

Safety and Handling Imperatives

Before any experimental work, it is crucial to understand the hazards associated with 2,3,4-Trimethoxybenzoyl chloride.

-

Corrosivity: The compound is corrosive and causes severe skin burns and eye damage.

-

Reactivity with Moisture: It reacts with water, including atmospheric moisture, to release corrosive gases (hydrogen chloride).[2] All handling must be performed in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4] Work should be conducted in a well-ventilated fume hood.[4]

Experimental Determination of Equilibrium Solubility

Workflow for Solubility Determination

The following diagram outlines the logical flow for the experimental determination of solubility.

Sources

- 1. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 2. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. CAS 4521-61-3: 3,4,5-Trimethoxybenzoyl chloride [cymitquimica.com]

- 4. aksci.com [aksci.com]

- 5. researchgate.net [researchgate.net]

- 6. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2,3,4-Trimethoxybenzoic Acid vs. 2,3,4-Trimethoxybenzoyl Chloride

Topic: Difference between 2,3,4-Trimethoxybenzoic acid and its acid chloride derivative Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide analyzes the critical distinctions between 2,3,4-Trimethoxybenzoic acid (TMBA) and its activated derivative, 2,3,4-Trimethoxybenzoyl chloride (TMBC) . While the acid serves as a stable, storable precursor, the chloride acts as a high-energy electrophile essential for acylation reactions in the synthesis of pharmaceutical agents, including analogs of the anti-anginal drug Trimetazidine . This document details their physicochemical divergence, mechanistic reactivity, and validated synthetic protocols.

Part 1: Structural & Physicochemical Divergence

The fundamental difference lies in the acyl substituent: the hydroxyl group (-OH) in the acid is replaced by a chlorine atom (-Cl) in the chloride. This substitution dramatically alters the electronic environment of the carbonyl carbon, transforming a relatively stable species into a potent electrophile.

Comparative Data Matrix

| Feature | 2,3,4-Trimethoxybenzoic Acid (TMBA) | 2,3,4-Trimethoxybenzoyl Chloride (TMBC) |

| CAS Number | 573-11-5 | 7169-07-5 |

| Molecular Weight | 212.20 g/mol | 230.64 g/mol |

| Physical State | White to off-white crystalline solid | Viscous oil or low-melting solid (often used in situ) |

| Melting Point | 99–102 °C | N/A (Often distilled or used as crude solution) |

| Solubility | Soluble in alcohols, DMSO, dilute base. Poor in water. | Soluble in DCM, Toluene, THF. Reacts violently with water. |

| Stability | High (Shelf-stable at RT) | Low (Hydrolyzes rapidly; store under |

| Reactivity | Nucleophile (deprotonated) or Weak Electrophile | Strong Electrophile (Activated Acylating Agent) |

| Primary Role | Precursor / Building Block | Reactive Intermediate for Amide/Ester formation |

Critical Note: Do not confuse these with the 3,4,5-isomers (e.g., Gallic acid derivatives), which are structurally similar but pharmacologically distinct. The 2,3,4-substitution pattern creates specific steric crowding around the carbonyl group, influencing reaction kinetics.

Part 2: Reactivity & Mechanistic Insight

The transition from Acid to Chloride is an activation strategy . The carboxylic acid itself is a poor electrophile because the -OH group is a strong base and a poor leaving group. Converting it to the acid chloride replaces -OH with -Cl, a weak base and an excellent leaving group.

Mechanism: Nucleophilic Acyl Substitution

In the acid chloride, the chlorine atom exerts a strong inductive effect ($ -I $), pulling electron density away from the carbonyl carbon. This makes the carbonyl carbon highly susceptible to nucleophilic attack by amines (to form amides) or alcohols (to form esters).

Figure 1: Activation pathway transforming the stable acid into the reactive chloride, enabling downstream coupling.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2,3,4-Trimethoxybenzoyl Chloride

Objective: Convert TMBA to TMBC using Thionyl Chloride (

Reagents:

-

2,3,4-Trimethoxybenzoic acid (2.12 g, 10 mmol)

-

Thionyl Chloride (1.5 eq, 1.1 mL)

-

Catalytic DMF (2-3 drops)

-

Solvent: Anhydrous Toluene or DCM (10 mL)

Step-by-Step Methodology:

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube (

) or nitrogen inlet to the top of the condenser. -

Dissolution: Suspend the 2,3,4-Trimethoxybenzoic acid in anhydrous toluene.

-

Activation: Add Thionyl Chloride dropwise via syringe.

-

Catalysis: Add 2 drops of anhydrous DMF. Note: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction.

-

Reflux: Heat the mixture to reflux (approx. 80-110°C depending on solvent) for 2–3 hours.

-

Endpoint Monitoring: The reaction is complete when gas evolution (

,

-

-

Isolation: Cool to room temperature. Remove the solvent and excess

under reduced pressure (rotary evaporator).-

Chase Step: Co-evaporate with fresh toluene (2x) to remove trace thionyl chloride.

-

-

Result: The residue is 2,3,4-Trimethoxybenzoyl chloride (usually a viscous oil or low-melting solid). Use immediately for the next step.

Protocol B: Application – Amide Coupling (Trimetazidine Analog Synthesis)

Objective: React TMBC with a secondary amine (e.g., Piperazine derivative) to form an amide bond.

Step-by-Step Methodology:

-

Preparation: Dissolve the crude TMBC (from Protocol A) in anhydrous DCM (10 mL).

-

Base Scavenger: In a separate flask, dissolve the amine (1.0 eq) and a non-nucleophilic base (Triethylamine or DIPEA, 2.0 eq) in DCM.

-

Addition: Cool the amine solution to 0°C. Add the TMBC solution dropwise over 15 minutes.

-

Why? The reaction is exothermic. Cooling prevents side reactions and decomposition.

-

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours.

-

Workup: Quench with water. Wash the organic layer with saturated

(to remove unreacted acid) and Brine. Dry over

Part 4: Handling & Quality Control

Distinguishing the two compounds analytically is vital for ensuring reaction completion.

| Analytical Method | 2,3,4-Trimethoxybenzoic Acid (TMBA) | 2,3,4-Trimethoxybenzoyl Chloride (TMBC) |

| FTIR Spectroscopy | Broad O-H stretch ( | No O-H stretch Sharp C=O stretch shifted to |

| H-NMR (DMSO-d6) | Visible acidic proton (-COOH) at | Acidic proton disappears. Downfield shift of ortho-protons. |

| TLC (Silica) | Lower | Unstable on silica (hydrolyzes to acid). Treat with MeOH to analyze as Methyl Ester. |

Safety Comparison

-

Chloride: Corrosive & Lachrymator. Releases HCl gas upon contact with moisture. Handle exclusively in a fume hood. Glassware must be oven-dried.

Part 5: Pharmaceutical Relevance (Trimetazidine)

Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine) is typically synthesized via reductive amination of the aldehyde. However, the acid chloride route described above allows for the synthesis of amide analogs (e.g., trimetazidine amides) which can be subsequently reduced to amines or used as distinct pharmacological entities.

The 2,3,4-substitution pattern is critical for the drug's metabolic stability and binding affinity. Using the 3,4,5-isomer (Galloyl derivative) results in a completely different pharmacological profile, emphasizing the need for precise isomer control during the acid-to-chloride conversion.

Figure 2: Decision matrix for selecting the Acid Chloride route versus alternative synthetic pathways.

References

-

National Center for Biotechnology Information. (n.d.). 2,3,4-Trimethoxybenzoic acid (CID 11308).[3] PubChem.[3][4][5] Retrieved February 15, 2026, from [Link]

-

Organic Syntheses. (2013). Conversion of Carboxylic Acids to Acid Chlorides Using Thionyl Chloride.[2][6][7] Organic Syntheses, Coll.[6] Vol. 9, p.13. Retrieved February 15, 2026, from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.[6][7] Retrieved February 15, 2026, from [Link]

- Google Patents. (1963). US3086976A - Benzoic acid derivatives and process for producing same (Synthesis of N-(2,3,4-trimethoxybenzoyl)-morpholine).

Sources

- 1. dial.uclouvain.be [dial.uclouvain.be]

- 2. benchchem.com [benchchem.com]

- 3. 2,3,4-Trimethoxybenzoic acid | C10H12O5 | CID 11308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzoyl chloride, 3,4,5-trimethoxy- | C10H11ClO4 | CID 78282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3,4-Trimethoxybenzoic acid = 98 573-11-5 [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.rsc.org [pubs.rsc.org]

Optimizing Acylation with Electron-Rich Benzoyl Chlorides: A Kinetic & Mechanistic Guide

Executive Summary

Electron-rich benzoyl chlorides (e.g., 4-methoxybenzoyl chloride, 2,4-dimethoxybenzoyl chloride) present a distinct paradox in organic synthesis. While the electron-donating groups (EDGs) stabilize the molecule against certain decomposition pathways, they significantly retard the rate of nucleophilic attack during acylation. This guide analyzes the mechanistic dichotomy between associative acylation (sluggish) and dissociative hydrolysis (potentially rapid), providing a validated framework for forcing conversion in drug discovery workflows.

Part 1: The Electronic Landscape

Resonance vs. Induction

The reactivity of benzoyl chlorides is governed by the electrophilicity of the carbonyl carbon. In electron-rich variants, the "push-pull" dynamic creates a kinetic barrier:

-

Inductive Effect (-I): The electronegative oxygen in a methoxy group withdraws density through the sigma bond, theoretically activating the ring.

-

Resonance Effect (+M): The lone pair on the oxygen donates into the

-system. This effect overwhelmingly dominates, pushing electron density into the carbonyl carbon.

This resonance contribution renders the carbonyl carbon less electrophilic, raising the activation energy for the initial nucleophilic attack (

Quantitative Structure-Reactivity Relationships (QSRR)

The Hammett equation quantifies this sluggishness. For the reaction of benzoyl chlorides with nucleophiles, the reaction constant (

Table 1: Comparative Electronic Parameters

| Substituent (para) | Hammett Constant ( | Relative Acylation Rate ( | Predominant Electronic Effect |

| -NO | +0.78 | ~100 - 1000x | Strong Withdrawal (Activation) |

| -H | 0.00 | 1.0 (Reference) | Neutral |

| -OMe | -0.27 | ~0.1 - 0.01x | Strong Donation (Deactivation) |

| -NMe | -0.83 | < 0.001x | Extreme Donation (Deactivation) |

Visualization: The Deactivation Mechanism

The following diagram illustrates how resonance stabilization effectively "locks" the carbonyl, preventing nucleophilic attack.

Figure 1: Resonance transmission in 4-methoxybenzoyl chloride reducing carbonyl electrophilicity.

Part 2: The Kinetic Paradox (Acylation vs. Hydrolysis)

Researchers often encounter a frustrating scenario: the acid chloride reacts too slowly with the amine (substrate) but decomposes rapidly in the bottle or upon aqueous workup.

The Mechanism Divergence

-

Acylation (Associative Pathway): Reaction with amines/alcohols typically follows an associative

-like pathway (addition-elimination). The EDG destabilizes the tetrahedral intermediate, slowing this step significantly. -

Hydrolysis (Dissociative Pathway): In the presence of moisture, electron-rich benzoyl chlorides can hydrolyze via an

-like mechanism.[1] The EDG stabilizes the acylium ion intermediate (

Critical Insight: You are fighting a war on two fronts. The EDG makes the desired bimolecular reaction slower but can make the unimolecular decomposition faster (or at least competitive) if solvation allows ionization.

Part 3: Catalytic Strategies

To overcome the electronic deactivation, simple base catalysis (e.g., Pyridine, Et

The DMAP Advantage

4-Dimethylaminopyridine (DMAP) is the gold standard.[2] It attacks the acid chloride to form an N-acylpyridinium salt .

-

This intermediate is highly reactive because the positive charge on the nitrogen pulls electron density away from the carbonyl (overcoming the EDG effect of the methoxy group).

-

The pyridinium is a better leaving group than chloride.

Figure 2: The DMAP catalytic cycle converting a sluggish electrophile into a "hot" intermediate.

Part 4: Experimental Protocols

Protocol A: DMAP-Accelerated Acylation of Secondary Amines

Best for: Valuable substrates, sluggish acid chlorides (e.g., 4-methoxybenzoyl chloride).

Reagents:

-

Substrate (Amine/Alcohol): 1.0 equiv

-

Electron-Rich Benzoyl Chloride: 1.2 – 1.5 equiv

-

Triethylamine (Et

N) or DIPEA: 2.0 – 3.0 equiv -

DMAP: 0.1 – 0.2 equiv (Catalytic)

-

Solvent: Anhydrous DCM or THF (0.1 M concentration)

Step-by-Step Workflow:

-

System Prep: Flame-dry a round-bottom flask and cool under

or Ar. -

Solvation: Dissolve the amine, Et

N, and DMAP in anhydrous DCM. -

Controlled Addition: Cool the solution to 0°C. Add the benzoyl chloride dropwise (neat or as a solution in DCM).

-

Why? Although the reaction is slow, the formation of the N-acylpyridinium salt is exothermic. Control prevents side reactions.

-

-

The "Push": Allow the reaction to warm to Room Temperature (RT). If TLC/LCMS shows incomplete conversion after 4 hours, heat to reflux (40°C for DCM).

-

Note: For extremely deactivated chlorides (e.g., 4-dimethylamino), use 4-Pyrrolidinopyridine (4-PPY) as a more potent catalyst than DMAP.

-

-

Quench: Add saturated aqueous NaHCO

and stir vigorously for 15 minutes.

Protocol B: Schotten-Baumann (Biphasic)

Best for: Robust substrates, large scale, where anhydrous conditions are difficult.

Reagents:

-

Substrate: 1.0 equiv in EtOAc or DCM.

-

Base: 10% NaOH or saturated Na

CO -

Acid Chloride: 1.5 equiv.

Workflow:

-

Dissolve amine in the organic solvent.

-

Add the aqueous base (1:1 volume ratio with organic).

-

Add acid chloride in one portion.

-

Stir vigorously (high shear).

-

Why? The reaction occurs at the interface. High shear maximizes surface area. The high concentration of inorganic base neutralizes protons immediately, driving the equilibrium.

-

Part 5: Stability & Storage

Electron-rich benzoyl chlorides are deceptively unstable.

-

Moisture Sensitivity: As noted in the kinetic section, the stabilization of the acylium ion (

) facilitates -

Storage: Store under inert gas at 4°C. If the liquid turns cloudy or solidifies (for liquid variants), it has likely hydrolyzed to the carboxylic acid.

-

Purification: Distillation is preferred over chromatography. If the acid chloride is a solid, recrystallization from dry hexane/toluene is possible but risky due to moisture; sublimation is superior.

References

-

Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

-

Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[8] Angewandte Chemie International Edition, 17(8), 569–583. Link

-

Bentley, T. W., & Jones, R. O. (1993). Mechanisms of Solvolysis of Acid Chlorides. Journal of the Chemical Society, Perkin Transactions 2, (11), 2351–2357. Link

-

Berry, D. J., et al. (2001). Scale-up of the Schotten-Baumann Reaction. Organic Process Research & Development, 5(1), 45-53. Link

Sources

- 1. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 4. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Ester synthesis by acylation [organic-chemistry.org]

Navigating the Physical Properties of Trimethoxybenzoyl Chloride Isomers: A Technical Guide to Melting and Boiling Point Determination

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the boiling and melting point data for trimethoxybenzoyl chloride isomers. While focusing on the requested 2,3,4-trimethoxybenzoyl chloride, this guide addresses the notable scarcity of publicly available physical property data for this specific isomer. To provide a thorough and practical resource, we present a comparative analysis of the well-documented physical properties of 3,4,5-trimethoxybenzoyl chloride and 2,4,6-trimethoxybenzoyl chloride. This guide further details the fundamental principles and experimental methodologies for determining these crucial physical constants, offering valuable insights for the synthesis, purification, and characterization of these and other related compounds in a research and drug development context.

Introduction: The Significance of Physical Properties in Chemical Synthesis

The melting and boiling points of a chemical compound are fundamental physical properties that provide critical information for its identification, purity assessment, and the design of synthetic and purification protocols. For researchers and professionals in drug development, precise knowledge of these thermal characteristics is indispensable for process optimization, ensuring batch-to-batch consistency, and meeting regulatory standards.

Trimethoxybenzoyl chlorides are a class of organic compounds that serve as important building blocks in the synthesis of various pharmaceuticals and other fine chemicals. The specific arrangement of the three methoxy groups on the benzoyl chloride backbone significantly influences the molecule's polarity, crystal lattice structure, and intermolecular forces, thereby affecting its melting and boiling points.

This guide specifically addresses 2,3,4-trimethoxybenzoyl chloride. However, a comprehensive search of available chemical literature and databases reveals a significant lack of documented boiling and melting point data for this particular isomer. In contrast, the isomeric forms, 3,4,5-trimethoxybenzoyl chloride and 2,4,6-trimethoxybenzoyl chloride, are well-characterized. This disparity highlights the importance of empirical determination and the potential for novel characterization of less common isomers.

Comparative Analysis of Trimethoxybenzoyl Chloride Isomers

To provide a valuable frame of reference, this section presents the available melting and boiling point data for the more extensively studied 3,4,5- and 2,4,6-trimethoxybenzoyl chloride isomers.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,3,4-Trimethoxybenzoyl chloride | 7169-07-5 | C₁₀H₁₁ClO₄ | 230.64 | Data not available | Data not available |

| 3,4,5-Trimethoxybenzoyl chloride | 4521-61-3 | C₁₀H₁₁ClO₄ | 230.64 | 77 - 84 | 185 @ 18 mmHg |

| 2,4,6-Trimethoxybenzoyl chloride | 938-18-1 | C₁₀H₁₁ClO₄ | 230.64 | Not applicable (Liquid at 20°C) | 143 |

Note: The boiling point for 3,4,5-Trimethoxybenzoyl chloride is provided at reduced pressure. It is important to note that the boiling point is pressure-dependent.

The differences in the physical states and thermal properties of the 3,4,5- and 2,4,6-isomers underscore the profound impact of substituent placement on the benzene ring. The symmetrical substitution pattern of 3,4,5-trimethoxybenzoyl chloride allows for more efficient packing in a crystal lattice, resulting in a solid state at room temperature with a defined melting point range. Conversely, the less symmetrical 2,4,6-isomer is a liquid at room temperature, indicating weaker intermolecular forces in its condensed phase.

Experimental Determination of Melting and Boiling Points

Given the absence of data for 2,3,4-trimethoxybenzoyl chloride, empirical determination is necessary. The following sections outline the standard, reliable methodologies for measuring these properties.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.

Experimental Protocol: Capillary Method

-

Sample Preparation: A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise determination (1-2 °C per minute) near the expected melting temperature.

-

Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has melted (completion of melting) are recorded as the melting point range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Experimental Protocol: Distillation Method

-

Apparatus Setup: A small quantity of the liquid is placed in a distillation flask with a few boiling chips to ensure smooth boiling. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

Heating: The flask is heated gently.

-

Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize at the boiling point of the liquid as the vapor condenses in the condenser. This stable temperature is recorded as the boiling point.

For high-boiling or heat-sensitive compounds, vacuum distillation is employed to determine the boiling point at a reduced pressure.

Caption: Workflow for Boiling Point Determination.

Conclusion and Future Directions

References

-

PubChem. (n.d.). Benzoyl chloride, 3,4,5-trimethoxy-. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

BYJU'S. (2021, December 7). Structure of Benzoyl Chloride. Retrieved February 15, 2026, from [Link]

-

FlexiPrep. (n.d.). Benzoyl Chloride. Retrieved February 15, 2026, from [Link]

-

Stenutz. (n.d.). benzoyl chloride. Retrieved February 15, 2026, from [Link]

Guide to the Storage of Moisture-Sensitive Acid Chlorides: From First Principles to Field-Proven Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, the integrity of starting materials is a principle I hold inviolable. Among the most reactive and versatile reagents in our synthetic arsenal are acid chlorides. Their utility, however, is directly matched by their sensitivity. The acyl carbonyl group, activated by the inductive effect of the adjacent chlorine atom, is highly electrophilic and exceptionally susceptible to nucleophilic attack by water. This guide provides a comprehensive framework for the proper storage of these critical reagents, grounding every recommendation in the fundamental chemistry that governs their stability and the practical realities of a working laboratory.

The Chemical Imperative: Understanding Hydrolysis

The cornerstone of all storage protocols for acid chlorides is the prevention of hydrolysis. Acid chlorides react readily, often violently, with water to form the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[1][2][3][4] This is not merely a degradation of a valuable reagent; it introduces impurities that can complicate reactions and generates pressure buildup within a sealed container, posing a significant safety hazard.[5]

The reaction proceeds via a nucleophilic acyl substitution mechanism.[1][6] The oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.[7][8] This forms an unstable tetrahedral intermediate, which then collapses, expelling a chloride ion and, after deprotonation, yielding the final carboxylic acid and HCl products.[1][4][7]

Caption: Mechanism of Acid Chloride Hydrolysis.

Core Storage Principles: A Multi-Layered Defense

Effective storage is a system of redundant safeguards designed to create an environment completely free of atmospheric moisture. This involves control over the container's internal atmosphere, the container itself, and the external environment.

The Primary Defense: Inert Atmosphere

The most critical element in preserving acid chlorides is the complete exclusion of atmospheric air, which contains variable amounts of moisture. This is achieved by replacing the air in the container's headspace with a dry, inert gas.[9][10]

-

Inert Gas Blanketing: This process involves introducing a layer of inert gas, most commonly dry nitrogen or argon, over the surface of the liquid.[11][12][13] This protective layer serves two purposes: it displaces moisture-laden air and maintains a slight positive pressure within the container, preventing air ingress.[12][14] Nitrogen is widely used due to its cost-effectiveness and availability.[13]

-

Purging: Before sealing, the container's headspace should be purged by introducing a stream of inert gas through a needle below the surface of the liquid (if possible without causing splashing) and venting it through another needle. This ensures the thorough removal of ambient air.[9]

The Barrier: Container and Seal Integrity

The choice of container and its sealing method is the physical barrier that maintains the inert atmosphere.

-

Container Material: Glass is the preferred material for storing acid chlorides due to its chemical inertness. Bottles with ground glass stoppers or, more commonly, screw caps are standard. Ensure any plastic components of the cap are compatible; high-density polyethylene (HDPE) or polypropylene liners are often insufficient.

-

Sealing: For reagents that will be accessed multiple times, a screw-cap bottle fitted with a chemically resistant septum is the industry standard.

-

Septa Material: The septum must provide an excellent seal and be resistant to the corrosive nature of the acid chloride and its potential HCl vapor. Polytetrafluoroethylene (PTFE)-faced silicone septa are highly recommended.[15][16] The PTFE layer provides a chemically inert barrier, while the silicone offers excellent resealability after puncture.[15][17] Butyl rubber may also be suitable but should be verified for compatibility.[17][18]

-

Seal Type: Non-slit septa are preferable for long-term storage as they provide a superior seal and protect against evaporation until the first puncture.[19]

-

The Environment: External Storage Conditions

The laboratory environment itself is the final layer of defense.

-

Location: Store acid chlorides in a dedicated, dry, and well-ventilated area, such as a certified chemical storage cabinet.[10][20][21] The storage area must be separated from incompatible materials.[20][22]

-

Incompatible Materials: Segregation is critical. Store acid chlorides away from:

-

Temperature: Store in a cool, dry place away from direct sunlight and heat sources to minimize vapor pressure and decomposition rates.[10][20][21] Some thermolabile acid chlorides may require refrigerated storage; always consult the Safety Data Sheet (SDS).[24]

Protocols for Safe Storage and Handling

Adherence to standardized protocols is essential for maintaining reagent integrity and ensuring personnel safety.

Protocol 1: Preparing a Container for Long-Term Storage

This protocol describes the process of blanketing and sealing a new or freshly distilled acid chloride.

-

Preparation: Select a clean, oven-dried glass bottle with a PTFE-faced septum cap. Ensure the bottle is cooled to room temperature under a stream of dry nitrogen or in a desiccator.

-

Transfer: In a chemical fume hood, transfer the acid chloride into the bottle. Fill the bottle to no more than 80% capacity to allow for a sufficient headspace for the inert gas blanket.

-

Purge Headspace: Insert two clean, dry stainless-steel needles through the septum. One needle should extend into the headspace above the liquid, and the other should be shorter, just piercing the septum.

-

Introduce Inert Gas: Connect the longer needle to a source of dry nitrogen or argon with a gentle flow rate. Allow the gas to flow for 2-5 minutes to thoroughly displace all air.

-

Seal: While the inert gas is still flowing, remove the shorter vent needle first, followed by the longer gas inlet needle. This ensures a slight positive pressure is maintained inside the bottle.

-

Secure and Label: Tightly screw on the cap. For added security, wrap the cap and neck of the bottle with Parafilm® or electrical tape. Label the bottle clearly with the chemical name, date, and a "Moisture Sensitive" warning.

-

Store: Place the sealed container in the designated, segregated storage location as per the environmental controls described above.

Protocol 2: Grounding and Bonding for Flammable Acid Chlorides

Many lower molecular weight acid chlorides (e.g., acetyl chloride) are also flammable liquids.[25][26][27] Transferring these liquids can generate static electricity, creating a spark that could ignite the vapors.[28] Proper grounding and bonding are mandatory to mitigate this risk.[25][29]

-

Identify Ground Source: Locate a verified earth ground, such as a copper water pipe or a designated grounding bar in the fume hood.[28][30]

-

Ground Dispensing Container: Connect a grounding cable from the earth ground to the metal drum or bulk container from which you are dispensing.[29][31]

-

Bond Containers: Connect a separate bonding cable from the dispensing container to the receiving metal container.[28][30] This equalizes the electrical potential between the two.[29]

-

Ensure Metal-to-Metal Contact: All clamp connections must be on bare metal, free of paint, rust, or corrosion, to be effective.[28]

-

Perform Transfer: Proceed with the liquid transfer slowly to minimize splashing, which can also generate static.[32]

-

Disconnect: Once the transfer is complete, disconnect the cables in the reverse order: first the bonding cable, then the grounding cable.

Caption: Grounding and Bonding Protocol for Flammable Liquid Transfer.

Quantitative Storage Parameters: A Summary

For quick reference, the following table summarizes the ideal storage conditions for moisture-sensitive acid chlorides. Always consult the specific SDS for the compound .

| Parameter | Recommendation | Rationale |

| Atmosphere | Dry Nitrogen or Argon Blanket | Excludes atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[9][14] |

| Temperature | Cool, ambient (unless SDS specifies refrigeration) | Minimizes vapor pressure and slows potential decomposition pathways.[10][23] |

| Humidity | Dry environment | Reduces the risk of moisture ingress through container seals. |

| Light | Store away from direct sunlight | Prevents potential light-induced degradation.[10][20] |

| Primary Container | Borosilicate glass bottle | Chemically inert to acid chlorides and HCl. |

| Container Seal | PTFE-faced silicone septum cap | Provides excellent chemical resistance and resealability for multiple access.[15][16] |

| Storage Location | Segregated, ventilated chemical cabinet | Ensures containment, ventilation of fumes, and separation from incompatibles.[20][22] |

Conclusion

The effective storage of moisture-sensitive acid chlorides is not a passive activity but a proactive system of chemical and physical controls. By understanding the fundamental reactivity of the acyl chloride functional group and implementing a multi-layered defense—comprising an inert atmosphere, high-integrity containers, and controlled environmental conditions—researchers can ensure the long-term stability and purity of these vital reagents. Adherence to these protocols not only preserves the value of the chemical but, more importantly, underpins the safety of the laboratory and the integrity of the scientific work being conducted.

References

- LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides.

- Princeton University Environmental Health & Safety. (n.d.). Safe Transfer of Flammable Liquids: Grounding and Bonding.

- Quora. (2022, November 24).

- Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism.

- Sathee Jee. (n.d.). Chemistry Acid Chloride.

- Study.com. (n.d.).

- Oklahoma State University. (n.d.). Effective Grounding and Bonding for Flammable Liquid Transfer.

- ICC Compliance Center. (2024, July 30). Grounding and Bonding.

- Linde Gas. (n.d.). Drying, inerting, blanketing & purging.

- Cambridge Sensotec. (2016, June 27). The Process of Inert Gas Blanketing.

- University of Washington College of Engineering. (n.d.). Transferring Flammable Liquids: Bonding & Grounding.

- Stanford University Environmental Health & Safety. (2024, September 5). BONDING AND GROUNDING.

- University of Calgary. (2010, November 25). Chem 263 Notes.

- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.

- Sigma-Aldrich. (2017, January 12).

- Hawach Scientific. (2023, August 28). How do I choose the right septum for my HPLC vial?

- Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism.

- Weber Logistics. (2024, February 15). Storage of corrosive chemicals: 5 warehousing essentials.

- Growing Labs. (n.d.). Selecting the Correct Septa.

- Area Development. (n.d.).

- YouTube. (2024, June 17). CHEM 2325 Module 25: Hydrolysis of Acid Chlorides.

- Target Analysis. (2022, June 29). Septa & Cap Selection.

- YouTube. (2020, September 30). Hydrolysis of an acid chloride.

- Hawach Scientific. (2024, November 20).

- Air Liquide India. (n.d.). Inert Gas Blanketing.

- Cubework. (n.d.). Acid Chlorides Warehouse Storage.

- Integrated Liner Technologies. (2018, January 10). Pre-slit vs. non-slit septa caps: Which to choose?

- International Labour Organization. (n.d.). ICSC 0210 - ACETYL CHLORIDE.

- Nirmal Industrial Control. (2024, September 10). Protecting Sensitive Materials with Effective Tank Blanketing Solutions in Pharmaceuticals.

- Loba Chemie. (2022, September 27).

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride.

- PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.

- U.S. Chemical Storage. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?

- Oregon OSHA. (n.d.).

- New York University. (n.d.). Chemical Storage.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. quora.com [quora.com]

- 3. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]

- 4. study.com [study.com]

- 5. nj.gov [nj.gov]

- 6. chem.ualberta.ca [chem.ualberta.ca]

- 7. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 8. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 9. Drying, inerting, blanketing & purging | Linde [linde-gas.com]

- 10. wcu.edu [wcu.edu]

- 11. cambridge-sensotec.co.uk [cambridge-sensotec.co.uk]

- 12. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 13. Inert Gas Blanketing | Air Liquide India [in.airliquide.com]

- 14. Effective Tank Blanketing Solutions in Pharmaceuticals [nirmal.co.in]

- 15. How do I choose the right septum for my HPLC vial? [hplcvials.com]

- 16. Septa & Cap Selection – Target Analysis [targetanalysis.gr]

- 17. Different Materials For HPLC Vial Septa - Blogs - News [alwsci.com]

- 18. growinglabs.com [growinglabs.com]

- 19. iltusa.com [iltusa.com]

- 20. cubework.com [cubework.com]

- 21. nyu.edu [nyu.edu]

- 22. weberlogistics.com [weberlogistics.com]

- 23. osha.oregon.gov [osha.oregon.gov]

- 24. download.basf.com [download.basf.com]

- 25. geneseo.edu [geneseo.edu]

- 26. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]

- 27. lobachemie.com [lobachemie.com]

- 28. thesilverlining.com [thesilverlining.com]

- 29. thecompliancecenter.com [thecompliancecenter.com]

- 30. safety.engr.wisc.edu [safety.engr.wisc.edu]

- 31. Safe Transfer of Flammable Liquids: Grounding and Bonding [research.wayne.edu]

- 32. ehs.stanford.edu [ehs.stanford.edu]

Methodological & Application

Protocol for synthesizing amides using 2,3,4-Trimethoxybenzoyl chloride

Strategic Overview: The "Ortho-Effect" Challenge

This protocol addresses the synthesis of amides using 2,3,4-Trimethoxybenzoyl chloride (TMBC) . While similar to standard benzoylation, this specific isomer presents a unique challenge: Steric Hindrance at the C2 Position.

Unlike its symmetric isomer (3,4,5-trimethoxybenzoyl chloride), the 2,3,4-isomer possesses a methoxy group at the ortho position. This creates two critical mechanistic hurdles:

-

Steric Blockade: The C2-methoxy group physically impedes the trajectory of the incoming nucleophile (amine) toward the carbonyl carbon.

-

Twisted Conformation: The steric bulk forces the carbonyl group out of planarity with the benzene ring, reducing the electrophilicity typically gained through resonance, though inductive withdrawal remains.

Key Consequence: Standard Schotten-Baumann conditions (aqueous NaOH/DCM) often result in incomplete conversion or hydrolysis competition. This guide prioritizes a Homogeneous Organic Phase Protocol using nucleophilic catalysis (DMAP) to overcome the activation energy barrier.

Mechanistic Visualization

The following diagram illustrates the critical role of the base and the catalyst (DMAP) in overcoming the steric barrier presented by the 2-methoxy group.

Caption: Figure 1. DMAP-catalyzed nucleophilic acyl substitution.[] The formation of the Acyl-Pyridinium intermediate moves the electrophilic center away from the steric bulk of the 2-methoxy group.

Experimental Protocol: Homogeneous Catalytic Acylation

Application: Synthesis of pharmaceutical intermediates (e.g., Trimetazidine analogs) where high purity is required.[2][3] Scale: 10 mmol (Adaptable).

Materials & Reagents

| Reagent | Equiv.[][4][5][6] | Amount (10 mmol scale) | Role |

| Amine Substrate | 1.0 | MW dependent | Nucleophile |

| 2,3,4-TMBC | 1.1 - 1.2 | ~2.54 g | Electrophile |

| DIPEA (Hünig's Base) | 1.5 - 2.0 | ~2.6 mL | Acid Scavenger |

| DMAP | 0.05 - 0.1 | ~60 - 120 mg | Nucleophilic Catalyst |

| DCM (Anhydrous) | N/A | 40 - 50 mL | Solvent |

Note: 2,3,4-TMBC is moisture sensitive. If the reagent is old, distill or use 1.2-1.3 equivalents to account for hydrolysis.

Step-by-Step Methodology

-

Preparation of Amine Solution:

-

In an oven-dried 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 1.0 equiv of Amine in anhydrous Dichloromethane (DCM).

-

Add 1.5 equiv of DIPEA .

-

Critical Step: Add 0.1 equiv of DMAP . This catalyst is essential for the 2,3,4-isomer to proceed at reasonable rates without heating.

-

-

Controlled Addition:

-

Cool the solution to 0°C using an ice bath.

-

Dissolve 1.1 equiv of 2,3,4-Trimethoxybenzoyl chloride in 5-10 mL of DCM.

-

Add the acid chloride solution dropwise over 15-20 minutes.

-

Why? Controlling the exotherm prevents side reactions, although the steric hindrance makes this reaction less violent than with benzoyl chloride.

-

-

Reaction Maintenance:

-

Allow the mixture to warm to Room Temperature (RT) naturally.

-

Stir for 4–12 hours .

-

Monitoring: Check via TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the amine.[7] If the reaction stalls, heat to mild reflux (40°C) for 2 hours.

-

-

Workup (Purification Phase 1):

-

Isolation:

Alternative Protocol: Modified Schotten-Baumann

Application: For water-soluble amines (e.g., amino acids) or when green chemistry (water solvent) is preferred.

Modification for Sterics: Standard Schotten-Baumann (NaOH/Water) is often too slow for 2,3,4-TMBC, leading to hydrolysis of the chloride before amidation. Solution: Use a Phase Transfer Catalyst (PTC).[9]

-

Dissolve amine in 10% NaOH (aq).

-

Dissolve 2,3,4-TMBC in DCM or 2-MeTHF .

-

Add 5 mol% TBAB (Tetrabutylammonium bromide) .

-

Stir vigorously (1000+ RPM) at RT. The PTC transports the hydroxide/amine species to the organic interface, protecting the acid chloride from bulk water hydrolysis while facilitating the reaction.

Quality Control & Troubleshooting

Analytical Data Expectations

| Technique | Expected Signal for 2,3,4-Trimethoxy Benzamide Moiety |

| ¹H NMR | δ 3.8-4.0 ppm: Three distinct singlets (or overlapping) for -OCH₃ groups. δ 6.5-7.5 ppm: Aromatic doublet of doublets (characteristic of 1,2,3,4-substitution pattern). |

| IR | 1640-1660 cm⁻¹: Amide Carbonyl (C=O) stretch. Note: Lower frequency than the acid chloride (~1770 cm⁻¹). |

| MS (ESI) | [M+H]⁺ peak corresponding to Product Mass. Look for [M+23]⁺ (Na adduct) which is common with poly-ethers. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / High Acid Recovery | Hydrolysis of TMBC. | Ensure DCM is anhydrous.[8][10] Use fresh TMBC. Switch to Protocol A (DIPEA/DCM) if using Protocol B. |

| Reaction Stalled (<50%) | Steric Hindrance at C2. | Add 0.2 equiv DMAP . Heat to reflux (40°C). Increase TMBC to 1.5 equiv. |

| Product is Oily/Impure | Rotamers or solvent trapping. | 2,3,4-trimethoxy amides often exhibit rotamers in NMR due to steric clash. High vac drying at 50°C is required. Recrystallize from EtOAc/Heptane. |

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of Nucleophilic Acyl Substitution and the role of DMAP).

-

Fisher Scientific. (n.d.). Amide Synthesis Protocols. Retrieved from [Link]

Sources

- 2. nbinno.com [nbinno.com]

- 3. Synthesis method of trimetazidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. chemistnotes.com [chemistnotes.com]

- 5. pure.hud.ac.uk [pure.hud.ac.uk]

- 6. Schotten-Baumann Reaction [organic-chemistry.org]

- 7. rtong.people.ust.hk [rtong.people.ust.hk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. "An Improved Process For Trimethobenzamide" [quickcompany.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Friedel-Crafts Acylation with 2,3,4-Trimethoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for performing Friedel-Crafts acylation reactions using 2,3,4-trimethoxybenzoyl chloride. It covers the underlying mechanistic principles, critical experimental parameters, and step-by-step protocols for successful synthesis. The influence of the electron-donating methoxy groups on the reactivity of the acyl chloride and the aromatic substrate is discussed, along with guidance on catalyst selection and reaction optimization. This guide is intended to serve as a practical resource for chemists in research and development settings, particularly those involved in the synthesis of complex aromatic ketones which are valuable intermediates in medicinal chemistry and materials science.

Introduction to Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1][2] This electrophilic aromatic substitution (EAS) reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[3][4][5] The resulting aryl ketones are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[6]

A key advantage of Friedel-Crafts acylation over its counterpart, Friedel-Crafts alkylation, is the avoidance of poly-substitution and carbocation rearrangements.[1][7][8] The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring to further acylation.[8][9][10] The acylium ion electrophile is also resonance-stabilized, preventing rearrangements.[1][11]

The Role of 2,3,4-Trimethoxybenzoyl Chloride

The reactivity of the acylating agent is significantly influenced by the substituents on the benzoyl chloride. In the case of 2,3,4-trimethoxybenzoyl chloride, the three methoxy groups (-OCH₃) are electron-donating through resonance.[12] This has a dual effect on the reaction. While the electron-donating groups on the acyl chloride itself do not directly increase the electrophilicity of the resulting acylium ion, they play a crucial role in the properties and synthesis of the starting material. The electron-rich nature of the corresponding benzoic acid can influence the conditions required for its conversion to the acyl chloride.

More importantly, the principles of substituent effects are critical when considering the aromatic substrate that will be acylated. Aromatic compounds with electron-donating groups, such as methoxy or alkyl groups, are considered "activated" and react more readily in electrophilic aromatic substitution reactions.[12][13] Conversely, rings with strongly electron-withdrawing groups are "deactivated" and may not react under standard Friedel-Crafts conditions.[14]

Mechanistic Overview

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 2,3,4-trimethoxybenzoyl chloride. This polarization weakens the C-Cl bond, leading to the formation of a resonance-stabilized acylium ion.[1][3][11]

-

Electrophilic Attack: The electron-rich π-system of the aromatic substrate acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a carbocation intermediate known as an arenium ion or sigma complex, which temporarily disrupts the aromaticity of the ring.[3][15]

-

Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.[3]

-

Complexation of the Product: The ketone product, being a Lewis base, can form a stable complex with the Lewis acid catalyst.[14] This necessitates the use of stoichiometric or even excess amounts of the catalyst.[6][14] An aqueous workup is required to hydrolyze this complex and isolate the final product.[14][16]

Diagram: Friedel-Crafts Acylation Mechanism

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Design and Optimization

The success of a Friedel-Crafts acylation hinges on careful control of several experimental parameters.

Catalyst Selection and Stoichiometry

A variety of Lewis acids can catalyze the Friedel-Crafts acylation, with the most common being aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂).[5][6] For activated aromatic substrates, milder Lewis acids may be sufficient. Due to the complexation of the ketone product with the catalyst, at least one equivalent of the Lewis acid is typically required.[14] In many cases, a slight excess (1.1 to 1.3 equivalents) is used to ensure complete reaction.

| Catalyst | Relative Activity | Typical Substrates | Notes |

| AlCl₃ | High | Benzene, Toluene, Anisole | Highly moisture-sensitive.[14] Most common and powerful. |

| FeCl₃ | Moderate | Activated arenes (e.g., Anisole) | Less reactive than AlCl₃, can sometimes be used in catalytic amounts.[6] |

| ZnCl₂ | Moderate | Activated arenes | Generally milder than AlCl₃. |

| TiCl₄ | Moderate | Various arenes | Can be a useful alternative to AlCl₃. |

Solvent Selection

The choice of solvent is critical. The solvent must be inert to the strong Lewis acid and the reaction conditions. Common solvents include:

-

Dichloromethane (CH₂Cl₂): A widely used solvent due to its inertness and ability to dissolve the reactants and intermediates.

-

Carbon Disulfide (CS₂): A traditional solvent for Friedel-Crafts reactions, though its use is declining due to its toxicity and flammability.

-

Nitrobenzene: Can be used for less reactive substrates, but its own aromatic ring can compete in the reaction.

It is imperative that the solvent is anhydrous, as water will react with and deactivate the Lewis acid catalyst.[14]

Temperature Control

The initial mixing of the Lewis acid and the acyl chloride is often exothermic and should be performed at a low temperature (e.g., 0 °C) to control the reaction rate.[17] The subsequent addition of the aromatic substrate and the reaction itself may be carried out at temperatures ranging from 0 °C to room temperature, or even with gentle heating, depending on the reactivity of the substrate.

Detailed Experimental Protocols

Safety Precautions: Friedel-Crafts reactions should be performed in a well-ventilated fume hood. Lewis acids like AlCl₃ are corrosive and react violently with water. Acyl chlorides are lachrymators and corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Synthesis of 2,3,4-Trimethoxybenzoyl Chloride from 3,4,5-Trimethoxybenzoic Acid

While this application note focuses on the use of 2,3,4-trimethoxybenzoyl chloride, its synthesis from the corresponding carboxylic acid is a common prerequisite. A general method involves the use of thionyl chloride or oxalyl chloride.[18] Another approach utilizes bis(trichloromethyl) carbonate (triphosgene) for a milder conversion.[19][20]

Materials:

-

3,4,5-Trimethoxybenzoic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3,4,5-trimethoxybenzoic acid.

-

Add anhydrous DCM to dissolve the acid.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add oxalyl chloride (typically 1.5-2.0 equivalents) to the solution at room temperature. Effervescence (evolution of CO and CO₂) will be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours, or until the gas evolution ceases.

-

The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude 2,3,4-trimethoxybenzoyl chloride, which can often be used in the next step without further purification.

Protocol 2: Friedel-Crafts Acylation of Anisole with 2,3,4-Trimethoxybenzoyl Chloride

This protocol details the acylation of a model electron-rich aromatic substrate, anisole.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

2,3,4-Trimethoxybenzoyl chloride

-

Anisole

-

Anhydrous Dichloromethane (DCM)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Diagram: Experimental Workflow

Caption: General workflow for Friedel-Crafts acylation.

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure the system is under a positive pressure of nitrogen.

-

Catalyst Suspension: In the reaction flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.

-

Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. In the dropping funnel, prepare a solution of 2,3,4-trimethoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 5 °C.

-

Substrate Addition: After the addition of the acyl chloride is complete, prepare a solution of anisole (1.0 equivalent) in anhydrous DCM in the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, keeping the internal temperature below 10 °C.

-

Reaction: Once the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-